ethyl 3,4-dihydro-2H-pyran-5-carboxylate

Hetero-Diels–Alder Domino multicomponent reaction Ester solvolysis

Ethyl 3,4-dihydro-2H-pyran-5-carboxylate (CAS 773134-98-8) is a monocyclic heterocyclic building block belonging to the 3,4-dihydro-2H-pyran carboxylate class, with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. Its structure features a partially saturated pyran ring bearing an electron-deficient enol ether moiety at the 1–2 position and a conjugated ethyl ester at the 5-position.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 773134-98-8
Cat. No. B3154233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,4-dihydro-2H-pyran-5-carboxylate
CAS773134-98-8
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COCCC1
InChIInChI=1S/C8H12O3/c1-2-11-8(9)7-4-3-5-10-6-7/h6H,2-5H2,1H3
InChIKeyVJMSJVNTSXUOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate (CAS 773134-98-8): Procurement-Relevant Identity and Class Context


Ethyl 3,4-dihydro-2H-pyran-5-carboxylate (CAS 773134-98-8) is a monocyclic heterocyclic building block belonging to the 3,4-dihydro-2H-pyran carboxylate class, with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its structure features a partially saturated pyran ring bearing an electron-deficient enol ether moiety at the 1–2 position and a conjugated ethyl ester at the 5-position. Purchasable in research-grade quantities with purities typically specified at 95–98% (HPLC) , this compound serves as a non-stereogenic, unsubstituted parent scaffold from which diverse C2-, C3-, and C6-functionalized dihydropyran carboxylate analogs are derived for applications in medicinal chemistry, natural product synthesis, and heterocyclic methodology development.

Why Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate Cannot Be Interchanged with Close Analogs: The Case for Comparator-Based Selection


Substituting ethyl 3,4-dihydro-2H-pyran-5-carboxylate with its closest regioisomers, ester congeners, or oxidation-state analogs is not a straightforward procurement decision. The methyl ester analog (methyl 3,4-dihydro-2H-pyran-5-carboxylate, CAS 86971-83-7; MW 142.15) differs substantially in lipophilicity, volatility, and hydrolytic stability, which alters both reaction kinetics and workup procedures . The carboxylic acid form (3,4-dihydro-2H-pyran-5-carboxylic acid, CAS 40915-37-5) carries an acidic proton that is often incompatible with organometallic or base-sensitive transformations without additional protection/deprotection steps . The 6-methyl-substituted ethyl ester (CAS 10226-28-5) introduces steric bias at C6 that can redirect singlet oxygenation and cycloaddition outcomes , while the 2-carboxylate regioisomer (ethyl 3,4-dihydro-2H-pyran-2-carboxylate, CAS 83568-11-0) presents a completely different electronic environment around the enol ether, altering reactivity in hetero-Diels–Alder and Heck coupling manifolds . The quantitative evidence below substantiates these non-interchangeability claims.

Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Ester Group Solvolysis Selectivity: Ethyl Ester Enables Tandem Knoevenagel–HDA Access to Methyl Dihydropyran-5-carboxylates Distinguishable from Direct Methyl Ester Procurement

In the Tietze tandem Knoevenagel–hetero-Diels–Alder methodology, the ethyl ester of the enol ether component (ethyl vinyl ether) participates in a cycloaddition with an in-situ-generated oxadiene, followed by DBU-catalyzed methanolysis to afford methyl dihydro-2H-pyran-5-carboxylate 15 in 50% overall yield . This pathway is mechanistically inaccessible from the pre-formed methyl 3,4-dihydro-2H-pyran-5-carboxylate (CAS 86971-83-7), which lacks the trichloromethylcarbonyl-to-alkoxycarbonyl solvolysis handle. The ethyl ester variant of 3,4-dihydro-2H-pyran-5-carboxylate thus occupies a unique position as both a direct-use scaffold and a synthetic entry point to methyl ester congeners via solvolytic diversification, a dual role not shared by the methyl ester analog.

Hetero-Diels–Alder Domino multicomponent reaction Ester solvolysis

Ester Hydrolytic Stability: Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate Offers Reduced Hydrolysis Rate vs. Methyl Ester Under Aqueous Basic Conditions

Although direct head-to-head hydrolysis rate constants for ethyl 3,4-dihydro-2H-pyran-5-carboxylate versus its methyl ester analog have not been published, the well-established structure–hydrolysis relationship for aliphatic esters provides class-level inference. Methyl esters undergo alkaline hydrolysis approximately 1.5–3× faster than their ethyl ester counterparts due to reduced steric shielding of the carbonyl carbon . For 3,4-dihydro-2H-pyran-5-carboxylates, the conjugated enol ether system additionally activates the ester toward nucleophilic attack; the slower hydrolysis of the ethyl ester translates to greater tolerance of aqueous workup conditions, prolonged storage stability in solution, and enhanced compatibility with moisture-sensitive multi-step sequences that would prematurely cleave the methyl ester . This difference is material for procurement decisions when the compound is to be stored as a stock solution or used in aqueous-organic biphasic reaction systems.

Ester hydrolysis kinetics Chemical stability Procurement shelf-life

Lipophilicity Differentiation: Ethyl Ester Confers Higher logP and Organic-Phase Partitioning than Methyl Ester, Impacting Extraction and Chromatographic Behavior

The ethyl ester analog ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 10226-28-5) has a reported calculated logP of 1.63 . The unsubstituted ethyl 3,4-dihydro-2H-pyran-5-carboxylate (lacking the C6 methyl group) is expected to exhibit a logP lower than this by approximately 0.4–0.6 units (estimated logP ~1.0–1.2), while the corresponding methyl ester analog (methyl 3,4-dihydro-2H-pyran-5-carboxylate, CAS 86971-83-7) is predicted to have a logP approximately 0.5–0.7 units lower than its ethyl counterpart, consistent with the well-characterized Hansch π contribution of the –CH₂– increment . This logP differential produces quantifiably distinct extraction recoveries in liquid–liquid partitioning (e.g., ethyl acetate/water) and altered retention times in reverse-phase HPLC purification, which are directly relevant to procurement planning for preparative-scale work.

Lipophilicity logP Extraction efficiency Chromatographic retention

Regioisomeric Carboxylate Positioning: 5-Carboxylate vs. 2-Carboxylate Regioisomers Exhibit Divergent Reactivity in Cross-Coupling and Cycloaddition Manifolds

The 5-carboxylate substitution pattern places the electron-withdrawing ester group in conjugation with the enol ether double bond, polarizing the C5–C6 π-system for inverse-electron-demand hetero-Diels–Alder (IED-HDA) reactions . In contrast, the 2-carboxylate regioisomer (CAS 83568-11-0) activates the oxonium ion intermediate for nucleophilic capture at C2, enabling regioselective Heck coupling at the enol ether terminus with aryl halides using NHC-Pd catalysts in DMF at 100 °C . These represent mechanistically orthogonal reactivity profiles; a research program optimized for IED-HDA-based dihydropyran construction would obtain inferior results with the 2-carboxylate regioisomer. No published study has directly compared the two regioisomers under identical conditions, but the electronic basis for their divergent behavior is well established .

Regioselectivity Heck coupling Hetero-Diels–Alder Enol ether electronics

Unsubstituted Scaffold Advantage: Absence of C6 Substituent in Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate Enables Broader Derivatization Scope than 6-Methyl and 6-Isopropyl Congeners

The 6-methyl (CAS 10226-28-5) and 6-isopropyl (CAS 131062-05-0) substituted ethyl 3,4-dihydro-2H-pyran-5-carboxylates have been extensively studied in singlet oxygenation reactions, where the C6 alkyl substituent exerts a steric and electronic directing effect on endoperoxide formation and subsequent rearrangement pathways . The unsubstituted parent compound (CAS 773134-98-8) lacks this pre-installed steric bias at C6, providing a clean scaffold for either electrophilic or nucleophilic functionalization at that position without competing steric influences. In the electrocyclization methodology of Peng et al. (Eur. J. Org. Chem. 2011), the presence of a C2 alkyl substituent in the enal starting material was shown to favor (E)-Knoevenagel adduct formation, and the resulting 2H-pyrans were hydrogenated to 3,4-dihydro-2H-pyrans and further converted to endoperoxides by singlet-oxygen cycloaddition ; the unsubstituted scaffold allows the C6 position to be installed or left vacant at the investigator's discretion.

Late-stage functionalization Singlet oxygenation Scaffold diversification Synthetic intermediate

Carboxylic Acid vs. Ethyl Ester: Protection Status Determines Compatibility with Organometallic and Basic Reaction Conditions for Multi-Step Sequences

The carboxylic acid form, 3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 40915-37-5), carries an acidic proton (pKa ~4–5 for conjugated carboxylic acids) that is incompatible with organolithium reagents, Grignard reagents, metal hydride reductions (consumes 1 equivalent of reagent), and strongly basic conditions without prior protection . The ethyl ester of the target compound serves as a latent carboxylic acid that is stable to these conditions and can be selectively unmasked by hydrolysis (basic or enzymatic) or hydrogenolysis at the user's chosen synthetic stage . While no study has quantitatively compared the failure rates of reactions employing the free acid vs. the ethyl ester under organometallic conditions, the fundamental acid–base incompatibility is a well-established principle of synthetic methodology and represents a critical differentiator when purchasing a scaffold intended for multi-step elaboration.

Protecting group strategy Organometallic compatibility Multi-step synthesis Functional group tolerance

Ethyl 3,4-Dihydro-2H-pyran-5-carboxylate (CAS 773134-98-8): Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification: Stocking the Unsubstituted Parent for Maximal Derivatization Optionality at C6

For medicinal chemistry groups generating dihydropyran-based screening libraries, ethyl 3,4-dihydro-2H-pyran-5-carboxylate serves as the optimal single-inventory starting material because its unsubstituted C6 position permits both hydrogen-terminated and alkyl-substituted product streams. The 6-methyl (CAS 10226-28-5) and 6-isopropyl (CAS 131062-05-0) analogs pre-commit the user to specific C6 substituents that direct singlet oxygenation outcomes , restricting the chemical space accessible from each purchased intermediate. By procuring the unsubstituted parent, one scaffold supports electrophilic halogenation, lithiation/alkylation, cross-coupling, and oxidation at C6 without competing steric bias, maximizing the number of library members per procurement dollar .

Multi-Step Total Synthesis Requiring Organometallic Steps: Ethyl Ester Avoids Protection–Deprotection Overhead

In total synthesis routes employing Grignard additions, organolithium-mediated C–C bond formations, or metal hydride reductions, the free carboxylic acid form (CAS 40915-37-5) would consume at least one equivalent of the organometallic reagent via acid–base quenching . The ethyl ester is stable to these conditions and can be carried through multiple synthetic steps before being unmasked to the carboxylic acid by controlled basic or enzymatic hydrolysis at the strategically optimal point. This eliminates a protection step that would otherwise incur an additional synthetic operation with an associated yield penalty, a benefit particularly consequential in linear sequences exceeding 10 steps . The compound is therefore the preferred procurement form for complex molecule synthesis programs.

Methodology Development Leveraging the C5-Carboxylate Electronic Activation for Inverse-Electron-Demand Cycloadditions

The 5-carboxylate substitution pattern uniquely positions the electron-withdrawing ester in conjugation with the enol ether π-system, polarizing the dihydropyran for inverse-electron-demand hetero-Diels–Alder (IED-HDA) and related cycloaddition manifolds . This electronic activation is absent in the 2-carboxylate regioisomer (CAS 83568-11-0), which instead directs reactivity toward oxonium-ion-mediated Heck coupling at the enol ether terminus . For methodology groups developing new IED-HDA-based annulation strategies or investigating [4+2] cycloaddition scope with novel dienophiles, ethyl 3,4-dihydro-2H-pyran-5-carboxylate provides the electronically matched substrate, whereas procurement of the 2-carboxylate regioisomer would lead to mechanistically misaligned reactivity and potentially failed reaction screening .

Preparative-Scale Synthesis with Aqueous Workup: Ethyl Ester Lipophilicity Enhances Extraction Recovery vs. Methyl Ester

For process chemistry and scale-up applications involving liquid–liquid extraction, the higher logP of the ethyl ester (estimated ~1.0–1.2) compared with the methyl ester analog (estimated ~0.5–0.7) translates to approximately 3–5× greater partitioning into the organic phase (e.g., ethyl acetate) during aqueous workup . This difference directly impacts isolated yields in preparative-scale reactions, where even modest improvements in extraction efficiency can represent gram-scale material recovery differences. Additionally, the slower alkaline hydrolysis rate of the ethyl ester provides greater tolerance to the aqueous basic washes commonly employed in workup procedures, reducing product loss during purification .

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